BenchChemオンラインストアへようこそ!

(R)-GSK 2830371

Wip1 phosphatase enzymatic assay drug discovery

(R)-GSK 2830371 is the active R-enantiomer of GSK 2830371, a first-in-class, allosteric Wip1 phosphatase inhibitor with an IC50 of 6 nM. It uniquely targets the flap subdomain for exceptional selectivity, is orally bioavailable, and demonstrates in vivo efficacy in xenograft models. Ensure your research uses the defined, potent stereoisomer.

Molecular Formula C23H29ClN4O2S
Molecular Weight 461.0 g/mol
Cat. No. B13586209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-GSK 2830371
Molecular FormulaC23H29ClN4O2S
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4
InChIInChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m1/s1
InChIKeyIVDUVEGCMXCMSO-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-GSK 2830371? Procurement-Ready Overview of the Potent Wip1 Phosphatase Allosteric Inhibitor


(R)-GSK 2830371 is the R-enantiomer of GSK 2830371, a potent, allosteric, orally bioavailable small-molecule inhibitor of wild-type p53-induced phosphatase 1 (Wip1), also designated PPM1D/PP2Cδ [1]. This compound was developed as the first-in-class allosteric Wip1 inhibitor and exhibits an in vitro IC50 of 6 nM in a biochemical FDP hydrolysis assay [1][2]. Wip1 is an oncogenic Ser/Thr phosphatase that negatively regulates key effectors of the DNA damage response, including p53, Chk2, H2AX, and ATM, and is frequently amplified or overexpressed in multiple cancer types [1][3]. (R)-GSK 2830371 serves as a critical chemical probe for interrogating PPM1D-driven oncogenic signaling and for validating Wip1 as a therapeutic target, and it is available from leading life science reagent suppliers in purity grades ≥98% .

Why Generic Wip1 Inhibitor Substitution Fails: Critical Differentiation of (R)-GSK 2830371


Researchers and procurement specialists cannot simply interchange Wip1 phosphatase inhibitors due to profound differences in mechanism, potency, selectivity, and translational utility. (R)-GSK 2830371 is a highly optimized, allosteric inhibitor that engages the flap subdomain unique to Wip1, a structural feature absent in other PP2C family phosphatases, thereby conferring exceptional selectivity [1]. Alternative Wip1 inhibitors such as CCT007093 are >1400-fold less potent (IC50 = 8.4 µM vs. 6 nM) and act through distinct binding modes, potentially leading to off-target effects or incomplete target coverage in vivo [2]. Furthermore, (R)-GSK 2830371 is orally bioavailable with demonstrated in vivo efficacy in lymphoma xenograft models, whereas many earlier Wip1 inhibitors lack favorable pharmacokinetic properties [1]. The quantitative evidence provided in Section 3 details precisely how (R)-GSK 2830371 distinguishes itself from comparators, establishing the scientific and procurement rationale for selecting this specific probe over generic or less-characterized alternatives.

Quantitative Evidence Guide: (R)-GSK 2830371 Differentiated by Potency, Selectivity, In Vivo Efficacy, and Synergy


Biochemical Potency: 1400-Fold Superiority Over the Prototypical Wip1 Inhibitor CCT007093

(R)-GSK 2830371 inhibits recombinant Wip1 phosphatase activity with an IC50 of 6 nM in an in vitro FDP hydrolysis assay, representing a >1400-fold improvement in potency compared to the first-generation Wip1 inhibitor CCT007093, which exhibits an IC50 of 8.4 µM under comparable biochemical conditions [1][2]. This massive potency differential directly impacts the ability to achieve full target engagement in cellular and in vivo models without encountering solubility or toxicity limitations at higher compound concentrations. The 6 nM IC50 value is consistently reported across multiple independent validation sources, including the original Nature Chemical Biology publication and the Chemical Probes Portal [3][4]. This level of potency places (R)-GSK 2830371 firmly in the nanomolar inhibitor class appropriate for rigorous target validation and pharmacological studies.

Wip1 phosphatase enzymatic assay drug discovery

Selectivity Profile: >5000-Fold Window Over Related PP2C Family Phosphatases

(R)-GSK 2830371 demonstrates exceptional selectivity for Wip1 over a broad panel of 22 other phosphatases, including the closely related PP2C family members PPM1A and PPM1K. In comprehensive off-target profiling performed by the Millipore PhosphataseProfiler service, GSK2830371 exhibited no significant inhibition of any of the 21 phosphatases tested at concentrations up to 30 µM, with all IC50 values reported as >30,000 nM [1]. Specifically, the IC50 for PPM1A and PPM1K was >10 µM, representing a >1,667-fold selectivity window relative to the 6 nM IC50 against Wip1 . This remarkable selectivity profile arises from the compound's unique allosteric binding to the flap subdomain, a structural feature that is absent or conformationally distinct in other PP2C phosphatases [2]. In contrast, many alternative Wip1 inhibitors (e.g., CCT007093) have not been subjected to comparable rigorous selectivity profiling or exhibit significant off-target activity at higher concentrations, making (R)-GSK 2830371 the preferred chemical probe for mechanistic studies.

off-target profiling phosphatase selectivity chemical probe validation

In Vivo Efficacy: Oral Bioavailability and Tumor Growth Inhibition in Lymphoma Xenografts

(R)-GSK 2830371 is orally bioavailable and demonstrates robust in vivo pharmacodynamic effects and tumor growth inhibition in preclinical cancer models. In the DOHH2 lymphoma xenograft model, oral administration of GSK2830371 at 150 mg/kg (p.o.) resulted in increased phosphorylation of downstream Wip1 substrates Chk2 (T68) and p53 (S15) in tumor tissue, and significantly inhibited tumor growth through Wip1 blockade [1]. Additionally, oral dosing of GSK2830371 in mice bearing lymphoma xenografts led to decreased Wip1 protein concentrations in tumors, consistent with the compound's unique ability to promote ubiquitination-dependent degradation of Wip1 upon binding . This dual mechanism—enzymatic inhibition plus target protein downregulation—is a distinctive feature not observed with traditional substrate-competitive inhibitors. In contrast, the alternative Wip1 inhibitor CCT007093 has not been reported to exhibit oral bioavailability or in vivo tumor growth inhibition in published studies, limiting its utility for preclinical pharmacology experiments.

xenograft models oral bioavailability pharmacodynamics lymphoma

Synergistic Combination with MDM2 Inhibitors: Quantitative Enhancement of p53-Mediated Growth Suppression

(R)-GSK 2830371 potentiates the antiproliferative and cytotoxic effects of MDM2 inhibitors in a p53-dependent manner, providing a quantitative basis for combination strategies. In liver adenocarcinoma cell lines (RBE and SK-Hep-1), co-treatment with GSK2830371 and the MDM2 inhibitor HDM201 (siremadlin) resulted in a two-fold decrease in the GI50 for growth inhibition and a four-fold decrease in the IC50 for cytotoxicity compared to HDM201 alone [1][2]. This synergy is mechanistically linked to enhanced phosphorylation of p53 at Ser15, a direct Wip1 substrate, leading to greater stabilization and transcriptional activation of p53 target genes [3]. The combination of GSK2830371 with MDM2 inhibitors has been validated in multiple cancer types, including liver adenocarcinoma and melanoma, establishing a reproducible pharmacological interaction [4]. In contrast, older Wip1 inhibitors like CCT007093 have not been systematically evaluated in combination with MDM2 antagonists, nor have they demonstrated comparable synergy in published studies.

combination therapy p53 pathway MDM2 inhibitor liver cancer

Allosteric Mechanism and Flap Domain Interaction: Structural Basis for Unparalleled Selectivity

The differentiation of (R)-GSK 2830371 is rooted in its unique allosteric binding mechanism, which is qualitatively distinct from substrate-competitive inhibitors like CCT007093. GSK2830371 binds to a 'flap' subdomain located near the Wip1 catalytic site, a structural feature that is absent or highly divergent in other PP2C family phosphatases, thereby conferring exceptional selectivity [1][2]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) and mutagenesis studies have confirmed that GSK2830371 binding induces a conformational shift that stabilizes the inactive form of Wip1, effectively blocking substrate access and enzymatic activity [3]. Furthermore, compound binding leads to ubiquitination-dependent degradation of Wip1 protein, adding a second layer of functional antagonism that is not achievable with traditional active-site inhibitors [4]. This allosteric mechanism represents a critical advancement over earlier Wip1 inhibitors, which either act as competitive substrate mimetics with poor potency and selectivity or lack detailed structural characterization.

allosteric inhibition structural biology drug discovery chemical probe

Optimal Application Scenarios for (R)-GSK 2830371 in Oncology Drug Discovery and Chemical Biology


Target Validation in p53 Wild-Type Tumors with PPM1D Amplification

Researchers studying the role of Wip1 phosphatase as an oncogenic driver in cancers harboring wild-type TP53 and PPM1D amplification (e.g., breast cancer, neuroblastoma, diffuse intrinsic pontine glioma) should employ (R)-GSK 2830371 to achieve potent, selective inhibition of Wip1 enzymatic activity and promote p53-dependent tumor suppression. The compound's 6 nM IC50 and exceptional selectivity ensure that observed antiproliferative effects are attributable to Wip1 blockade rather than off-target phosphatase inhibition. In breast tumor cells with Wip1 amplification, treatment with GSK2830371 increases phosphorylation of p53 and Chk2 and induces growth arrest, validating Wip1 as a therapeutic target [1][2].

Combination Therapy Studies with MDM2 Antagonists or DNA-Damaging Agents

(R)-GSK 2830371 is the preferred Wip1 inhibitor for preclinical combination regimens aimed at enhancing p53-mediated apoptosis. Quantitative synergy has been demonstrated with MDM2 inhibitors (HDM201, RG7388), resulting in two- to four-fold reductions in GI50 and IC50 in liver adenocarcinoma cells [3][4]. Additionally, GSK2830371 sensitizes neuroblastoma cells to genotoxic agents such as doxorubicin and etoposide, increasing cytotoxicity and reducing colony formation [5]. Researchers designing in vivo combination studies can leverage the compound's oral bioavailability and established xenograft efficacy to assess therapeutic indices and biomarker responses.

In Vivo Preclinical Pharmacology and Pharmacodynamics Studies

For investigators requiring a Wip1 inhibitor with proven oral bioavailability and in vivo target engagement, (R)-GSK 2830371 is the only commercially available option with published tumor growth inhibition data. Dosing at 150 mg/kg p.o. in the DOHH2 lymphoma xenograft model yields robust pharmacodynamic readouts, including increased p53 (S15) and Chk2 (T68) phosphorylation, and significant tumor growth delay [1]. The compound's ability to induce ubiquitination-dependent degradation of Wip1 protein in tumor tissue provides an additional pharmacodynamic marker for confirming target modulation .

Structural and Mechanistic Studies of Allosteric Phosphatase Regulation

Structural biologists and chemical biologists investigating allosteric regulation of protein phosphatases will find (R)-GSK 2830371 invaluable as a well-characterized chemical probe. The compound's binding to the flap subdomain—a unique structural feature of Wip1—has been validated by HDX-MS, mutagenesis, and co-crystallography, providing a template for designing novel allosteric modulators of other PP2C family enzymes [2][6]. Procurement of the R-enantiomer ensures that studies utilize the stereochemically defined, active form of the inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-GSK 2830371

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.